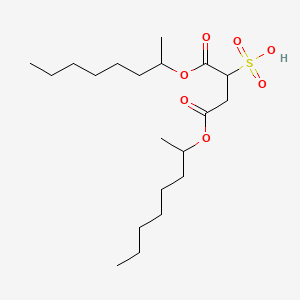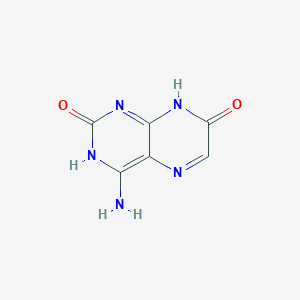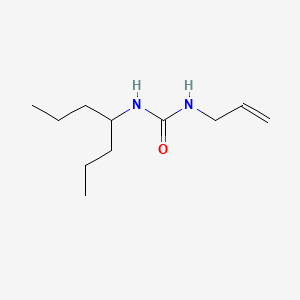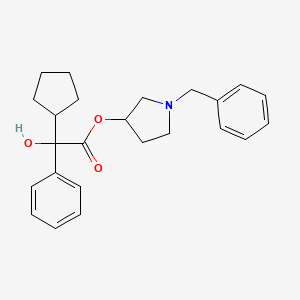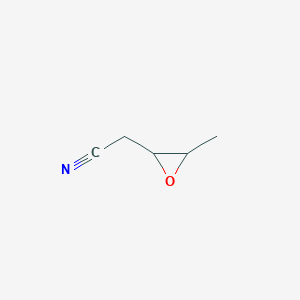
Hexanoic acid,2-(ethoxymethylene)-3-oxo-,ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H16O4 It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxymethylene group and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Hexanoic acid, 2-(ethoxymethylene)-3-hydroxy-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and ethanol. The keto group may participate in redox reactions, influencing cellular pathways and metabolic processes.
Comparación Con Compuestos Similares
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the ethoxymethylene and keto groups, resulting in different chemical properties and reactivity.
Hexanoic acid, 2-methoxyethyl ester: Contains a methoxy group instead of an ethoxymethylene group, leading to variations in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(ethoxymethylidene)-3-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3/b9-8- |
Clave InChI |
LECIVGGFOMFFFQ-HJWRWDBZSA-N |
SMILES isomérico |
CCCC(=O)/C(=C/OCC)/C(=O)OCC |
SMILES canónico |
CCCC(=O)C(=COCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


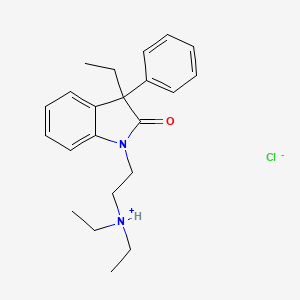
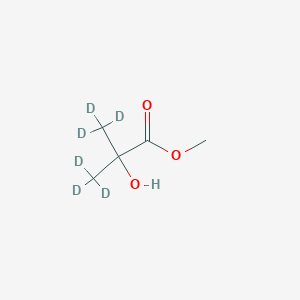
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)

